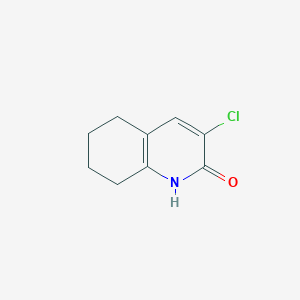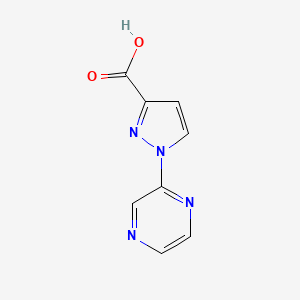![molecular formula C11H9NO2 B11907352 Spiro[cyclobutane-1,3'-indoline]-2',3-dione CAS No. 1603068-17-2](/img/structure/B11907352.png)
Spiro[cyclobutane-1,3'-indoline]-2',3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is a spirocyclic compound that features a unique structure where a cyclobutane ring is fused to an indoline moiety through a spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclobutane-1,3’-indoline]-2’,3-dione typically involves the cyclization of indoline derivatives. One common method is the cyclodimerization of 3-phenacylideneoxindoles in the presence of a catalytic amount of photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . This reaction proceeds with high diastereoselectivity and yields the desired spirocyclic product.
Industrial Production Methods
Industrial production methods for spiro[cyclobutane-1,3’-indoline]-2’,3-dione often utilize continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles using carbamoylation and imidation reactions under ultrasonic irradiation . This approach is advantageous due to its efficiency, high yield, and minimal need for aqueous work-up.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirooxindole derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirooxindole and spiroindoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of spiro[cyclobutane-1,3’-indoline]-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the spirocyclic framework .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,1’-cyclobutane-2’,3’-indoline]: This compound features a similar spirocyclic structure but with different substituents on the indoline moiety.
Spiro[indoline-2,1’-isoindoline]-3,3’-dione: Another spirocyclic compound with a different ring fusion pattern.
Uniqueness
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1603068-17-2 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
spiro[1H-indole-3,3'-cyclobutane]-1',2-dione |
InChI |
InChI=1S/C11H9NO2/c13-7-5-11(6-7)8-3-1-2-4-9(8)12-10(11)14/h1-4H,5-6H2,(H,12,14) |
InChI-Schlüssel |
DIBPKWQRMFSZTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC12C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)

![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)



![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)
